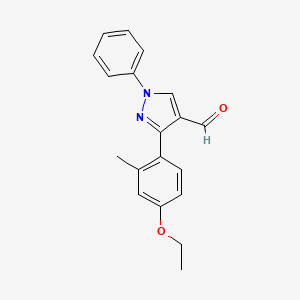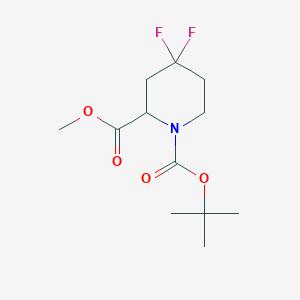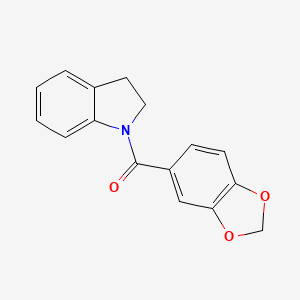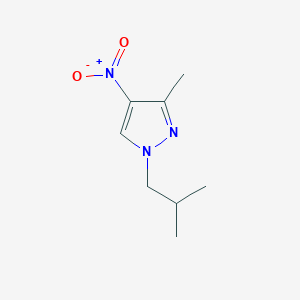
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide, also known as Cmpd-1, is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a signaling pathway involved in the pathogenesis of neurodegenerative diseases. Inhibition of GSK-3β leads to the activation of neuroprotective pathways, resulting in the prevention of neuronal death.
Biochemical and Physiological Effects
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have antibacterial properties by inhibiting the growth of various bacterial strains.
实验室实验的优点和局限性
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. It has also been shown to have low toxicity, making it a safe compound for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several potential future directions for research. One of the future directions is to study its potential use in combination with other anti-cancer drugs to enhance its anti-cancer properties. Another future direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo studies.
Conclusion
In conclusion, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for therapeutic applications.
合成方法
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide as a white solid with a high yield.
科学研究应用
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties.
属性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-5-6-11(16)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEQRMDOVQBIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)

![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)
![4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2460366.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2460375.png)
